molecular formula C17H20N2O3 B10812598 3,4-diethoxy-N-(pyridin-4-ylmethyl)benzamide

3,4-diethoxy-N-(pyridin-4-ylmethyl)benzamide

Cat. No.: B10812598
M. Wt: 300.35 g/mol
InChI Key: ANGUAEGPAMZSBT-UHFFFAOYSA-N
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Description

3,4-Diethoxy-N-(pyridin-4-ylmethyl)benzamide is a chemical compound characterized by its benzamide structure with two ethoxy groups at the 3 and 4 positions of the benzene ring and a pyridin-4-ylmethyl group attached to the nitrogen atom of the amide group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-(pyridin-4-ylmethyl)benzamide typically involves the following steps:

  • Esterification: : Ethanol reacts with 3,4-diethoxybenzoic acid to form the corresponding ethyl ester.

  • Amination: : The ethyl ester is then reacted with pyridin-4-ylmethylamine under suitable conditions to form the final product.

Industrial Production Methods

In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure settings.

Chemical Reactions Analysis

Types of Reactions

3,4-Diethoxy-N-(pyridin-4-ylmethyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: : The ethoxy groups can be oxidized to form hydroxyl groups.

  • Reduction: : The amide group can be reduced to an amine.

  • Substitution: : The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄).

Major Products Formed

  • Oxidation: : Formation of 3,4-dihydroxy-N-(pyridin-4-ylmethyl)benzamide.

  • Reduction: : Formation of 3,4-diethoxy-N-(pyridin-4-ylmethyl)aniline.

  • Substitution: : Various substituted benzamide derivatives depending on the electrophile used.

Scientific Research Applications

3,4-Diethoxy-N-(pyridin-4-ylmethyl)benzamide has several applications in scientific research:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Investigated for its therapeutic properties, such as anti-inflammatory and analgesic effects.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: : It may interact with enzymes or receptors in biological systems.

  • Pathways Involved: : The exact mechanism can vary, but it often involves modulation of signaling pathways related to inflammation and pain.

Comparison with Similar Compounds

3,4-Diethoxy-N-(pyridin-4-ylmethyl)benzamide is unique due to its specific structural features. Similar compounds include:

  • 3,4-Diethoxy-N-(pyridin-3-ylmethyl)benzamide

  • 3,4-Diethoxy-N-(pyridin-2-ylmethyl)benzamide

  • 3,4-Diethoxy-N-(pyridin-4-ylmethyl)aniline

These compounds differ in the position of the pyridinylmethyl group, which can affect their chemical properties and biological activities.

Properties

IUPAC Name

3,4-diethoxy-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-3-21-15-6-5-14(11-16(15)22-4-2)17(20)19-12-13-7-9-18-10-8-13/h5-11H,3-4,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGUAEGPAMZSBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCC2=CC=NC=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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